2-Allyl-6-bromo-4-ethylphenol
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H13BrO |
|---|---|
Molecular Weight |
241.12 g/mol |
IUPAC Name |
2-bromo-4-ethyl-6-prop-2-enylphenol |
InChI |
InChI=1S/C11H13BrO/c1-3-5-9-6-8(4-2)7-10(12)11(9)13/h3,6-7,13H,1,4-5H2,2H3 |
InChI Key |
RQACXPZGWODIMP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C(=C1)Br)O)CC=C |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Allyl 6 Bromo 4 Ethylphenol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy provides unparalleled insight into the chemical environment of individual atoms within a molecule. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra, a complete and unambiguous assignment of the proton and carbon signals of 2-Allyl-6-bromo-4-ethylphenol can be achieved. While specific experimental data for this exact compound is not widely published, a detailed analysis can be constructed based on established principles and data from closely related analogues.
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the allyl group protons, the ethyl group protons, and the phenolic hydroxyl proton. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the phenol (B47542) ring.
The aromatic region is expected to show two singlets or two doublets with a small meta-coupling constant for the two protons on the benzene (B151609) ring. The allyl group will present a more complex system: a doublet for the two protons adjacent to the aromatic ring, a multiplet for the vinyl proton, and two distinct signals for the terminal vinyl protons. The ethyl group will display a quartet for the methylene (B1212753) protons and a triplet for the methyl protons, a classic ethyl spin system. The hydroxyl proton will likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
Predicted ¹H NMR Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| OH | 4.5-5.5 | br s | - |
| Ar-H (position 3) | ~7.10 | d | ~2.0 |
| Ar-H (position 5) | ~6.90 | d | ~2.0 |
| -CH=CH₂ | 5.90-6.10 | m | - |
| -CH=CH₂ (trans) | 5.05-5.20 | dd | ~17.0, ~1.5 |
| -CH=CH₂ (cis) | 5.00-5.15 | dd | ~10.0, ~1.5 |
| Ar-CH₂ -CH=CH₂ | ~3.40 | d | ~6.5 |
| -CH₂ -CH₃ | ~2.60 | q | ~7.6 |
| -CH₂-CH₃ | ~1.20 | t | ~7.6 |
This is a predictive table based on analogous compounds.
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, eleven distinct carbon signals are expected. The chemical shifts of the aromatic carbons are significantly affected by the hydroxyl, bromo, allyl, and ethyl substituents.
Predicted ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (C-OH) | ~150 |
| C-2 (C-Allyl) | ~128 |
| C-3 (Ar-CH) | ~130 |
| C-4 (C-Ethyl) | ~138 |
| C-5 (Ar-CH) | ~128 |
| C-6 (C-Br) | ~112 |
| Ar-C H₂- | ~35 |
| -C H=CH₂ | ~136 |
| -CH=C H₂ | ~116 |
| -C H₂-CH₃ | ~23 |
| -CH₂-C H₃ | ~14 |
This is a predictive table based on analogous compounds.
To confirm the assignments from 1D NMR and to establish the connectivity of the molecule, a suite of 2D NMR experiments is essential. e-bookshelf.deiranchembook.irwiley.comanyflip.comscribd.com
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the methylene and methyl protons of the ethyl group, and within the allyl group, confirming their respective spin systems. It would also show the connectivity between the allylic methylene protons and the adjacent vinyl proton.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively link each proton signal (except the hydroxyl proton) to its corresponding carbon signal, for instance, connecting the aromatic proton signals to their respective aromatic carbon signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It could be used to confirm the spatial relationship between the allyl and ethyl groups and the adjacent aromatic protons, further solidifying the substitution pattern on the phenol ring.
Mass Spectrometry for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise elemental composition of a molecule. For this compound, the molecular formula is C₁₁H₁₃BrO. The calculated exact mass for the molecular ion [M]⁺ can be compared with the experimentally determined value to confirm the formula with high accuracy. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio, resulting in two peaks of nearly equal intensity separated by two mass units (M and M+2).
High-resolution mass spectrometry data for the molecular formula C₁₁H₁₃BrO has been reported with a calculated exact mass of 240.0150. sciengine.com Finding an experimental value in close agreement with this would confirm the elemental composition.
HRMS Data:
| Ion | Calculated m/z | Observed m/z |
| [C₁₁H₁₃⁷⁹BrO]⁺ | 240.0150 | To be determined experimentally |
| [C₁₁H₁₃⁸¹BrO]⁺ | 242.0130 | To be determined experimentally |
The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule's structure. For this compound, characteristic fragmentation pathways would be expected under electron ionization (EI).
A primary fragmentation would likely be the loss of the bromine atom, leading to a significant peak at m/z 161. Another common fragmentation for phenols is the loss of a methyl radical from the ethyl group (benzylic cleavage), resulting in a stable benzylic cation. The loss of the entire ethyl group (m/z 29) is also a probable fragmentation pathway. The allyl chain can also undergo fragmentation, for instance, through the loss of a C₃H₅ radical. The presence of these characteristic fragments would provide strong evidence for the proposed structure.
Predicted Major Fragments in Mass Spectrum:
| m/z | Predicted Fragment |
| 240/242 | [M]⁺ |
| 225/227 | [M - CH₃]⁺ |
| 211/213 | [M - C₂H₅]⁺ |
| 161 | [M - Br]⁺ |
This is a predictive table based on general fragmentation patterns of similar compounds.
Infrared (IR) Spectroscopy for Functional Group Identification and Intramolecular Interactions
Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. For this compound, the IR spectrum provides definitive signatures for the phenolic hydroxyl group, the aromatic ring, and the allyl, bromo, and ethyl substituents. Furthermore, subtle shifts in absorption frequencies can reveal details about the intramolecular electronic environment and hydrogen bonding.
Analysis of Phenolic Hydroxyl Stretching Frequencies (e.g., Hydrogen Bonding Interactions)
The stretching vibration of the phenolic hydroxyl (O-H) group is particularly sensitive to its environment, especially its involvement in hydrogen bonding. In a dilute solution of a non-polar solvent where intermolecular hydrogen bonding is minimized, a sharp absorption band for a "free" O-H stretch is typically observed around 3600 cm⁻¹. However, in this compound, the presence of ortho-substituents (allyl and bromo) creates the potential for intramolecular hydrogen bonding.
Two primary types of intramolecular interactions are possible:
OH-π Interaction: The hydroxyl group can form a hydrogen bond with the π-electrons of the adjacent allyl group's double bond. Studies on 2-allylphenols have shown that this interaction causes a red shift (a shift to lower frequency) of the O-H stretching band compared to the free hydroxyl group. nih.gov
OH-Br Interaction: A weaker intramolecular hydrogen bond can form between the hydroxyl proton and the lone pair electrons of the bromine atom. This type of interaction has been observed in 2-halophenols and also results in a red shift of the O-H stretching frequency. rsc.org
Given the presence of both an allyl and a bromo group ortho to the hydroxyl, the IR spectrum of this compound would likely exhibit a broad absorption band at a frequency lower than that of a free O-H. This broadening and shifting are characteristic of hydrogen-bonded hydroxyl groups. The precise frequency would depend on the relative strengths and equilibrium of the competing OH-π and OH-Br intramolecular bonds. In concentrated samples or in the solid state, intermolecular O-H···O hydrogen bonding between phenol molecules would also contribute, typically resulting in a very broad and intense band at even lower frequencies (e.g., 3200-3400 cm⁻¹).
Interactive Table: Phenolic O-H Stretching Frequencies
| Interaction Type | Typical Wavenumber (cm⁻¹) | Band Shape |
| Free Hydroxyl | ~3600 | Sharp, weak |
| Intramolecular OH-π (in 2-allylphenols) nih.gov | 3550 - 3590 | Broader than free OH |
| Intramolecular OH-Br (in 2-bromophenol) rsc.org | ~3545 | Broader than free OH |
| Intermolecular O-H···O | 3200 - 3400 | Broad, strong |
Characteristic Vibrations of Allyl, Bromo, and Ethyl Moieties
Beyond the hydroxyl group, the IR spectrum reveals the presence of the other key structural features of the molecule.
Allyl Group: The allyl moiety gives rise to several distinct absorption bands. The C=C double bond stretching vibration appears in the 1640-1650 cm⁻¹ region. The stretching vibrations for the vinylic C-H bonds (the hydrogens on the double bond) are found just above 3000 cm⁻¹ (typically 3010-3090 cm⁻¹). Additionally, characteristic C-H bending (out-of-plane) vibrations for the vinyl group produce strong bands in the 910-1000 cm⁻¹ range. nist.gov
Ethyl Group: The ethyl substituent is identified by its aliphatic C-H stretching and bending vibrations. The stretching modes appear in the region of 2850-2975 cm⁻¹. The C-H bending (scissoring and rocking) vibrations for the CH₂ and CH₃ groups are observed around 1465 cm⁻¹ and 1375 cm⁻¹, respectively. kashanu.ac.ir
Aromatic Ring: The presence of the benzene ring is confirmed by C=C stretching vibrations within the ring, which appear as a series of bands in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching vibrations are typically seen as weak bands just above 3000 cm⁻¹.
Bromo Group: The C-Br stretching vibration is found in the fingerprint region of the spectrum. Due to the heavy mass of the bromine atom, this vibration occurs at a low frequency, typically in the range of 500-650 cm⁻¹.
Interactive Table: Predicted IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |
| Phenolic O-H | O-H Stretch (Intramolecular H-bond) | 3500 - 3580 |
| Allyl | =C-H Stretch | 3010 - 3090 |
| C=C Stretch | 1640 - 1650 | |
| =C-H Bend (Out-of-plane) | 910 - 1000 | |
| Ethyl | C-H Stretch (sp³) | 2850 - 2975 |
| C-H Bend | 1375 - 1465 | |
| Aromatic | C-H Stretch (sp²) | 3000 - 3100 |
| C=C Ring Stretch | 1450 - 1600 | |
| Bromo | C-Br Stretch | 500 - 650 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily the π→π* transitions of conjugated systems like the benzene ring. The spectrum of phenol typically shows two main absorption bands, derived from the E₂- and B-bands of benzene. spcmc.ac.incdnsciencepub.com The positions (λmax) and intensities (εmax) of these bands are highly sensitive to the nature and position of substituents on the aromatic ring. nih.gov
In this compound, all substituents (hydroxyl, ethyl, allyl, and bromo) act as auxochromes, which modify the absorption characteristics of the benzene chromophore.
Hydroxyl (-OH) and Ethyl (-CH₂CH₃) Groups: The hydroxyl group is a powerful activating auxochrome, donating electron density to the ring through resonance. The ethyl group is a weak activating group through induction. Both cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) of the benzene bands. spcmc.ac.incdnsciencepub.com
Bromo (-Br) Group: Halogens also act as auxochromes. While they are deactivating due to their inductive effect, they possess lone pairs of electrons that can participate in resonance, leading to a bathochromic shift. researchgate.net
Allyl (-CH₂CH=CH₂) Group: The allyl group, being weakly activating, also contributes to a small bathochromic shift.
The cumulative effect of these four substituents on the phenol backbone would be a significant red shift of both the primary and secondary absorption bands compared to unsubstituted phenol. The electronic transitions are influenced by the combined resonance and inductive effects of all groups, leading to a more extended π-electron system and lower energy π→π* transitions.
Interactive Table: Typical UV-Vis Absorption Maxima (λmax) for Phenolic Compounds
| Compound | Primary Band (E-band, nm) | Secondary Band (B-band, nm) | Solvent |
| Benzene | ~204 | ~256 | Cyclohexane |
| Phenol spcmc.ac.in | ~210 | ~270 | Water |
| This compound (Predicted) | >210 | >275 | Polar Solvent |
X-ray Crystallography for Solid-State Structural Confirmation (if applicable to compound or derivatives)
While a published single-crystal X-ray structure for this compound is not available in the primary crystallographic databases, this technique remains the definitive method for the unambiguous determination of its three-dimensional structure in the solid state. Analysis of derivatives and related brominated phenolic compounds provides insight into the structural features that would be confirmed by such an analysis. researchgate.netump.edu.pl
X-ray crystallography would provide precise data on:
Molecular Conformation: It would reveal the exact spatial orientation of the allyl and ethyl substituents relative to the plane of the phenol ring.
Bond Lengths and Angles: Precise measurements of all bond lengths and angles would confirm the covalent structure and could reveal distortions caused by steric hindrance between the bulky ortho-substituents.
Intramolecular Interactions: The existence and geometry of the intramolecular hydrogen bond (either OH-π or OH-Br) hypothesized from IR data could be unequivocally confirmed. The distance between the hydroxyl hydrogen and the π-system or the bromine atom would provide a measure of the bond's strength.
Intermolecular Interactions and Crystal Packing: Crystallography would elucidate how the molecules arrange themselves in the crystal lattice. This includes identifying key intermolecular forces, such as O-H···O hydrogen bonds between the phenolic groups of adjacent molecules and potential halogen bonds (C-Br···O or C-Br···π), which are known to play a crucial role in directing the supramolecular architecture of brominated organic compounds. rsc.orgump.edu.ploup.com
In essence, while spectroscopic methods provide strong evidence for the compound's structure and intramolecular dynamics, only X-ray crystallography could deliver a definitive, high-resolution snapshot of its solid-state conformation and packing.
Computational and Theoretical Investigations of 2 Allyl 6 Bromo 4 Ethylphenol
Quantum Chemical Calculations
Quantum chemical calculations are a fundamental tool for understanding the behavior of molecules at the atomic and electronic levels. For a molecule like 2-Allyl-6-bromo-4-ethylphenol, these calculations could provide invaluable insights into its structure, stability, and reactivity.
Density Functional Theory (DFT) would be a primary method to determine the most stable three-dimensional arrangement of atoms in this compound. This process, known as geometry optimization, would yield key structural parameters such as bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations would elucidate the electronic structure, detailing the distribution of electrons within the molecule and providing a foundation for understanding its chemical properties.
Table 1: Hypothetical Optimized Geometrical Parameters of this compound Calculated by DFT
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | C1-C2 | Data not available |
| C2-O1 | Data not available | |
| C6-Br1 | Data not available | |
| C2-C7 (Allyl) | Data not available | |
| **Bond Angles (°) ** | C1-C2-C3 | Data not available |
| C1-C6-Br1 | Data not available | |
| C1-C2-C7 | Data not available | |
| Dihedral Angles (°) | C6-C1-C2-C3 | Data not available |
| C1-C2-C7-C8 | Data not available |
Frontier Molecular Orbital (FMO) analysis would focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of this compound. The energy and shape of these orbitals are crucial for predicting the molecule's reactivity. The HOMO indicates the ability to donate electrons, while the LUMO signifies the ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. A smaller gap generally implies higher reactivity. This analysis would be instrumental in predicting how this compound might behave in chemical reactions.
A Molecular Electrostatic Potential (MEP) map would visualize the charge distribution across the surface of this compound. This map uses a color scale to indicate regions of negative and positive electrostatic potential. Red-colored regions, indicating high electron density, would signify likely sites for electrophilic attack. Conversely, blue-colored regions, indicating low electron density, would point to potential sites for nucleophilic attack. The MEP map would be a valuable tool for predicting the molecule's interaction with other chemical species.
Computational methods can predict the spectroscopic signatures of a molecule. For this compound, theoretical calculations could generate its expected Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectra, as well as its Nuclear Magnetic Resonance (NMR) chemical shifts. These predicted spectra could then be compared with experimental data to confirm the molecule's structure and purity.
Table 2: Hypothetical Predicted Spectroscopic Data for this compound
| Spectrum | Peak/Shift | Predicted Value | Assignment |
| IR (cm⁻¹) | ν(O-H) | Data not available | Phenolic hydroxyl stretch |
| ν(C=C) | Data not available | Allyl C=C stretch | |
| ν(C-Br) | Data not available | Carbon-bromine stretch | |
| UV-Vis (nm) | λmax | Data not available | π → π* transitions |
| ¹H NMR (ppm) | δ(OH) | Data not available | Phenolic proton |
| δ(CH₂) | Data not available | Allyl protons | |
| δ(CH₂) | Data not available | Ethyl protons | |
| ¹³C NMR (ppm) | δ(C-OH) | Data not available | Phenolic carbon |
| δ(C-Br) | Data not available | Brominated carbon |
Conformational Analysis and Molecular Dynamics Simulations
The allyl and ethyl groups attached to the phenol (B47542) ring of this compound can rotate, leading to different spatial arrangements or conformations. Conformational analysis would systematically explore these different conformations to identify the most stable ones.
Molecular dynamics (MD) simulations would provide a dynamic view of the molecule's behavior over time. By simulating the movements of the atoms at a given temperature, MD could reveal how the molecule flexes, vibrates, and interacts with its environment, such as a solvent. This would offer a more realistic understanding of the molecule's behavior than static quantum chemical calculations alone.
Rotameric States and Energy Landscapes of the Allyl and Ethyl Groups
The presence of rotatable single bonds in the allyl and ethyl substituents of this compound gives rise to various conformational isomers, or rotamers. The steric hindrance introduced by the bulky ortho-substituents (allyl and bromine) restricts free rotation around the C-O bond, potentially leading to stable atropisomers (conformational isomers that are stable enough to be isolated) which are slowly exchanging on the NMR timescale. mdpi.com
The energy landscape of this molecule is a complex surface defined by the rotational angles of these groups. Computational studies on similar ortho-disubstituted phenols, such as carvacrol (B1668589) derivatives, show that the relative orientation of the substituents can lead to distinct syn and anti conformers. mdpi.com For this compound, the rotation of the ethyl group and the multi-faceted rotation of the allyl group's C-C bonds create numerous local energy minima. The most stable rotamers are those that minimize steric clash between the substituents and the phenolic hydroxyl group. The energy differences between these states are typically on the order of a few kcal/mol, governing the equilibrium population of each conformer at a given temperature.
Conceptual Rotameric Energy States
| Rotameric State | Description | Relative Energy (Conceptual) | Key Interaction |
|---|---|---|---|
| Global Minimum | Lowest energy state, optimized dihedral angles for all substituents to minimize steric repulsion. | 0.0 kcal/mol | Minimal steric hindrance. |
| Ethyl Rotamer 1 | Rotation of the ethyl group leading to increased interaction with the bromo substituent. | +1-3 kcal/mol | Steric repulsion (Ethyl-Bromo). |
| Allyl Rotamer 1 | Rotation of the allyl group, bringing the vinyl group closer to the hydroxyl. | +2-4 kcal/mol | Steric repulsion (Allyl-OH). |
| Syn-Atropisomer | A stable rotational isomer where substituents are on the same side relative to a reference plane. | Higher Energy | Significant steric clash. |
| Anti-Atropisomer | A stable rotational isomer where substituents are on opposite sides relative to a reference plane. | Lower Energy | Reduced steric clash. |
Intramolecular Hydrogen Bonding Networks and Their Influence on Conformation
Intramolecular hydrogen bonds play a crucial role in dictating the preferred conformation of this compound. The phenolic hydroxyl (-OH) group can act as a hydrogen bond donor, while the π-electron system of the allyl group and the lone pair electrons of the bromine atom can act as acceptors.
Solvent Effects on Molecular Conformation and Reactivity
The surrounding solvent medium can significantly alter the conformational preferences and reactivity of this compound. Solvents can be broadly classified by their polarity and their ability to act as hydrogen bond donors or acceptors. archive.org
In non-polar solvents, intramolecular hydrogen bonds are more influential in determining the molecular conformation. However, in polar, protic solvents (like water or ethanol), the solvent molecules can compete with the intramolecular interactions by forming intermolecular hydrogen bonds with the phenolic -OH group. This can disrupt the O-H···π or O-H···Br bonds, leading to a more flexible structure and potentially altering the populations of different rotamers.
Solvent choice is also critical for chemical reactions. For instance, the Claisen rearrangement of allyl phenyl ethers is known to be accelerated in polar solvents, particularly water. nih.gov This acceleration is attributed to the stabilization of the polar transition state by the solvent molecules. The effect of including explicit water molecules in computational models has been shown to lower the activation barrier for the rearrangement by several kcal/mol. nih.gov
Reaction Mechanism Studies and Kinetics
Computational studies are instrumental in mapping the pathways and energetics of reactions involving this compound.
Computational Elucidation of Transformation Pathways (e.g., Claisen Rearrangements of allyl phenyl ethers)
The Claisen rearrangement is a primary thermal transformation for aryl allyl ethers and, by extension, allyl phenols. pku.edu.cn For a precursor like 2-Allyl-6-bromo-4-ethylphenyl ether, computational studies using Density Functional Theory (DFT) elucidate a concerted, pericyclic mechanism. rsc.org The reaction proceeds through a pku.edu.cnpku.edu.cn-sigmatropic rearrangement, where the allyl group migrates from the oxygen atom to an ortho-carbon of the benzene (B151609) ring. rsc.orgresearchgate.net
The key steps identified computationally are:
pku.edu.cnpku.edu.cn-Sigmatropic Shift : The molecule adopts a specific geometry to allow for the concerted breaking of the C-O bond and the formation of a new C-C bond at the ortho position. This proceeds via a cyclic transition state.
Intermediate Formation : This rearrangement leads to the formation of a non-aromatic cyclohexadienone intermediate. rsc.org In the case of this compound, this intermediate would be a dienone with allyl groups at the ortho positions.
Tautomerization : The dienone intermediate rapidly tautomerizes to regain the aromaticity of the phenol ring, yielding the final rearranged product.
Computational investigations using methods like Bonding Evolution Theory (BET) provide a detailed picture of the bond-breaking and bond-forming processes along the reaction coordinate. rsc.org
Transition State Characterization and Activation Energies
The transition state (TS) of the Claisen rearrangement is a critical point on the potential energy surface. Computational modeling has characterized this TS as having a chair-like geometry, which is generally more stable than the alternative boat-like conformation. acs.org In this chair-like TS, the C-O bond is partially broken while the C-C bond between the allyl group and the ring is partially formed. rsc.org
Calculated Activation Energies for Claisen Rearrangement of Allyl Phenyl Ether (Illustrative)
| Computational Method | Basis Set | Calculated Activation Energy (kcal/mol) | Reference |
|---|---|---|---|
| B3LYP | 6-311++G(d,p) | 27.3 | nih.gov |
| M06-2X | 6-311++G(d,p) | 34.5 | nih.gov |
| PBE0 | 6-311+G(d,p) | 29.4 | nih.gov |
| B3LYP | 6-31G(d) | 39.7 | rsc.org |
Regioselectivity and Stereoselectivity Predictions in Phenol Functionalization
Regioselectivity in the functionalization of phenols refers to which position on the ring an incoming chemical group will attack. rsc.org This is governed by the electronic and steric effects of the substituents already present. chemrxiv.org The hydroxyl group is a strong activating group and directs electrophiles to the ortho and para positions.
In this compound, both ortho positions are already occupied. Therefore, electrophilic aromatic substitution on this molecule is sterically hindered and less likely. However, the Claisen rearrangement product, which would be a 2,4-diallyl-6-bromo-phenol derivative, would have open positions for further functionalization.
Computational methods can predict the most likely sites for electrophilic attack by calculating properties such as atomic charges, electrostatic potentials, and frontier molecular orbitals (HOMO/LUMO). chemrxiv.orgchemrxiv.org For substituted phenols, such calculations can correctly predict the protonation sites and rationalize the outcome of functionalization reactions. chemrxiv.orgchemrxiv.org The regioselectivity can be under either kinetic or thermodynamic control, and computational studies of the potential energy surface can distinguish between these two possibilities by comparing the activation energies of different pathways versus the relative stabilities of the final products. rsc.org Stereoselectivity, the preferential formation of one stereoisomer over another, is primarily controlled by steric interactions between the substrate and the reagent, which can also be effectively modeled. rsc.org
Chemical Reactivity and Transformation Studies of 2 Allyl 6 Bromo 4 Ethylphenol
Reactions Involving the Phenolic Hydroxyl Group
The hydroxyl group (-OH) attached to the aromatic ring is a key site for reactions such as alkylation, acylation, and oxidation.
O-alkylation of the phenolic hydroxyl group in compounds structurally similar to 2-Allyl-6-bromo-4-ethylphenol is a common transformation. This reaction typically involves deprotonation of the phenol (B47542) with a base to form a more nucleophilic phenoxide ion, which then reacts with an alkylating agent (e.g., an alkyl halide) to form an ether. While specific studies on this compound are not prevalent, the principles of O-alkylation are well-established for various substituted phenols. For instance, the selective alkylation of the hydroxyl group in aminophenols can be achieved in good yields through a process involving protection of other functional groups, subsequent alkylation, and deprotection researchgate.net. In non-catalytic conditions using supercritical water, phenols can undergo ortho-selective alkylation with alcohols researchgate.net.
Similarly, O-acylation involves the reaction of the phenolic hydroxyl group with an acylating agent, such as an acyl chloride or an acid anhydride, typically in the presence of a base, to form a phenyl ester. This reaction is fundamental in organic synthesis for the protection of phenolic hydroxyl groups or for the synthesis of ester-containing target molecules.
Table 1: Representative O-Alkylation and Acylation Reactions of Phenols
| Reaction Type | Reagent(s) | Product Type | General Conditions |
| O-Alkylation | Alkyl halide, Base (e.g., K2CO3, NaH) | Phenyl ether | Inert solvent (e.g., Acetone, DMF) |
| O-Acylation | Acyl chloride or Anhydride, Base (e.g., Pyridine (B92270), Et3N) | Phenyl ester | Inert solvent (e.g., CH2Cl2, THF) |
Note: This table represents general reactions for phenols, as specific data for this compound is limited in publicly accessible literature.
The phenol moiety is susceptible to oxidation, which can lead to the formation of various products, including quinones. The specific outcome of the oxidation depends on the oxidant used and the reaction conditions. The presence of substituents on the aromatic ring, such as the allyl, bromo, and ethyl groups in this compound, influences the regioselectivity and feasibility of the oxidation. For example, oxidation of phenols can be achieved using reagents like Fremy's salt or chromic acid.
Reactions of the Allyl Moiety
The allyl group (-CH2-CH=CH2) provides a versatile handle for a wide range of chemical transformations, including additions to the double bond, cyclization reactions, and functionalization at the allylic position.
The double bond in the allyl group can readily undergo electrophilic addition reactions. For instance, the addition of hydrogen halides (HX) proceeds via the formation of a carbocation intermediate libretexts.orgbyjus.com. According to Markovnikov's rule, the electrophile (H+) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the more stable carbocation byjus.com. Subsequent attack by the nucleophile (X-) yields the final product. The reaction of alkenes with halogens (e.g., Br2) also proceeds via an electrophilic addition mechanism, often forming a cyclic halonium ion intermediate.
Radical additions to the allyl double bond can also occur, typically initiated by a radical initiator. These reactions often exhibit anti-Markovnikov regioselectivity.
The proximity of the allyl group to the phenolic hydroxyl group in this compound allows for intramolecular cyclization reactions. Iodocyclization is a powerful method for constructing oxygen-containing heterocyclic rings, such as dihydrofurans. This reaction is typically promoted by molecular iodine (I2) and a base. The reaction of 2-allylphenols with iodine in water can produce 2-iodomethyl-2,3-dihydrobenzofurans without the need for other additives or organic solvents researchgate.net. The process is believed to proceed through the formation of a cyclic iodonium ion intermediate researchgate.net.
Table 2: Iodocyclization of Substituted 2-Allylphenols
| Substrate | Reagent | Product | Key Feature | Reference |
| 2-Allylphenol | I2, H2O | 2-Iodomethyl-2,3-dihydrobenzofuran | Eco-friendly procedure | researchgate.net |
| 4-Substituted-2-allylphenols | I2 | 5-Substituted-2-iodomethyl-2,3-dihydrobenzofuran | Synthesis of functionalized dihydrobenzofurans | researchgate.net |
Allylic functionalization involves the reaction at the carbon atom adjacent to the double bond of the allyl group. This can include allylic halogenation, oxidation, or substitution reactions. For example, N-bromosuccinimide (NBS) is a common reagent used for allylic bromination.
Furthermore, the allyl group can participate in various transition metal-catalyzed cross-coupling reactions. Allyl-allyl cross-coupling is a significant method for forming 1,5-dienes, which are important structural motifs in many natural products rsc.org. Palladium-catalyzed cross-coupling reactions of allylic compounds with various partners are also well-developed synthetic methods organic-chemistry.org. For instance, Suzuki cross-coupling reactions can be used to introduce allyl side-chains into aromatic systems researchgate.net.
Lack of Specific Research Data on this compound Precludes Detailed Application Analysis
Following a comprehensive review of available scientific literature and chemical databases, it has been determined that there is a significant lack of specific published research focusing on the chemical compound This compound . The search did not yield dedicated studies detailing its role as a building block in complex molecule synthesis, its utilization in polymer chemistry, or its application in the development of novel synthetic methodologies.
While research exists for structurally related compounds, such as 2-allyl-4-bromophenol, 2-bromo-4-ethylphenol (B1341062), and 2-allyl-4-bromo-6-methylphenol, extrapolating these findings to this compound would be speculative and scientifically unsound. The unique combination and positioning of the allyl, bromo, and ethyl functional groups on the phenol scaffold mean that its reactivity, properties, and potential applications are distinct from its analogues.
For instance, documents mentioning similar compounds hint at potential, but unconfirmed, applications. Patents discuss the use of related allyl-substituted bromophenols, like 2-allyl-4-bromo-6-methylphenol, as components in cross-linkable polycarbonate resins to improve material properties. googleapis.comgoogle.comgoogle.com The allyl group provides a site for polymerization or cross-linking, while the bromo-phenol structure can impart flame retardant characteristics. However, no such specific application has been documented for this compound itself.
Similarly, the synthesis of various functionalized aromatic systems and heterocyclic compounds often employs substituted phenols. nih.govmdpi.com The reactive sites on this compound—the hydroxyl group, the aromatic ring, the allyl group's double bond, and the carbon-bromine bond—theoretically make it a versatile precursor. It could potentially undergo reactions such as O-alkylation, electrophilic aromatic substitution, cyclization via the allyl group, and cross-coupling reactions at the bromine site. Nevertheless, without specific experimental data for this exact compound, any discussion of its role in divergent synthetic pathways or as a precursor for heterocyclic scaffolds remains hypothetical.
The development of novel synthetic methodologies also frequently involves testing new reactions on a range of substrates to demonstrate scope and limitations. While various methods for the synthesis of substituted phenols and their derivatives are known, rsc.orgacs.org no literature has been found that specifically utilizes this compound to develop or showcase a new synthetic protocol.
Due to the absence of direct research and detailed findings in the public domain for this compound, it is not possible to construct the requested scientifically accurate article focusing on its specific applications in advanced organic synthesis and materials science.
Applications in Advanced Organic Synthesis and Materials Science
Development of Novel Synthetic Methodologies
Exploration of New Catalytic Transformations Utilizing the Compound's Reactivity Profile
There is no available information on new catalytic transformations that utilize the specific reactivity of 2-Allyl-6-bromo-4-ethylphenol.
Design of Cascade and Multicomponent Reactions
There is no available information on the design of cascade or multicomponent reactions involving this compound.
It is concluded that this compound is either a compound that has not been extensively studied or its applications in these specific areas of advanced organic synthesis have not been published in accessible scientific literature.
Table of Mentioned Compounds
Since no specific reactions or related compounds could be discussed in the context of this compound's applications, a table of compounds is not applicable.
Future Research Directions and Perspectives
Exploring Novel Synthetic Pathways to Optimize Accessibility
The accessibility of a chemical compound is a critical prerequisite for the comprehensive study of its properties and potential applications. For 2-Allyl-6-bromo-4-ethylphenol, the development of efficient and scalable synthetic routes is a primary research objective. Current methods for the synthesis of multi-substituted phenols often face challenges such as limited regioselectivity and harsh reaction conditions. oregonstate.edunih.gov Future research should focus on developing novel synthetic strategies that offer precise control over the substitution pattern on the phenol (B47542) ring.
One promising approach involves a multi-step synthesis starting from a readily available precursor like 4-ethylphenol (B45693). The synthesis could proceed through a sequence of electrophilic aromatic substitution reactions, such as allylation and bromination. However, controlling the regioselectivity of these reactions to obtain the desired 2,6-disubstituted pattern can be challenging. Therefore, the exploration of directing group strategies or the use of advanced catalytic systems could be instrumental. For instance, the use of transition-metal-catalyzed C-H activation could provide a more direct and atom-economical route to introduce the allyl and bromo substituents at the desired positions. oregonstate.edu
Furthermore, convergent synthetic strategies, where different substituted fragments are coupled in the later stages of the synthesis, could also be explored. This might involve the use of cross-coupling reactions, such as Suzuki or Stille coupling, to introduce the ethyl or allyl groups. The development of a robust and versatile synthetic methodology will not only facilitate the study of this compound but also be applicable to the synthesis of a broader range of structurally related compounds.
| Synthetic Strategy | Potential Advantages | Key Challenges |
| Linear Synthesis from 4-ethylphenol | Readily available starting material. | Controlling regioselectivity of allylation and bromination. |
| C-H Activation/Functionalization | High atom economy, potentially fewer steps. | Catalyst development for selective functionalization. |
| Convergent Synthesis via Cross-Coupling | Modular approach, allows for late-stage diversification. | Synthesis of suitable coupling partners. |
Advanced Computational Modeling for Deeper Mechanistic Understanding and Predictive Design
Computational chemistry offers powerful tools to gain insights into the electronic structure, reactivity, and potential applications of molecules. nih.govacs.orgacs.org For this compound, advanced computational modeling can play a crucial role in understanding its fundamental properties and guiding experimental efforts.
Density Functional Theory (DFT) calculations can be employed to predict various molecular properties, such as bond dissociation energies, ionization potentials, and electron affinities. These parameters are crucial for understanding the compound's antioxidant potential and its reactivity in various chemical transformations. nih.govacs.org For instance, the O-H bond dissociation enthalpy is a key descriptor of the antioxidant activity of phenolic compounds. nih.gov
Furthermore, computational modeling can be used to investigate the mechanisms of reactions involving this compound. For example, the mechanism of its potential polymerization or its role as a flame retardant could be elucidated through the calculation of reaction pathways and transition state energies. rsc.org This mechanistic understanding can aid in the design of more efficient catalysts and reaction conditions.
Predictive modeling can also be used to design new derivatives of this compound with tailored properties. By systematically modifying the substituents on the phenol ring in silico, it is possible to screen for compounds with enhanced antioxidant activity, improved thermal stability, or other desirable characteristics. This computational pre-screening can significantly reduce the experimental effort required to identify promising candidate molecules for specific applications.
Expanding the Scope of Chemical Transformations and Derivatizations
The rich functionality of this compound, including a hydroxyl group, an allyl group, and a bromine atom, provides multiple avenues for chemical transformations and derivatizations. chemistrysteps.com Exploring these reactions will not only expand the chemical space around this core structure but also open up possibilities for new applications.
The phenolic hydroxyl group can be readily derivatized to form ethers, esters, and other functional groups. These modifications can be used to tune the solubility, reactivity, and biological activity of the parent compound. The allyl group is a versatile functional handle that can participate in a wide range of reactions, including addition reactions, metathesis, and polymerization. For example, the double bond of the allyl group can be epoxidized, dihydroxylated, or cleaved to introduce new functionalities.
The bromine atom serves as a valuable site for cross-coupling reactions, allowing for the introduction of a wide variety of substituents, including aryl, alkyl, and amino groups. researchgate.net This provides a powerful tool for the synthesis of a diverse library of derivatives with potentially interesting properties. The combination of these transformations will enable the creation of a wide range of novel molecules with tailored structures and functions.
| Functional Group | Potential Transformations | Potential Applications of Derivatives |
| Hydroxyl Group | Etherification, Esterification | Modified solubility and reactivity, prodrugs. |
| Allyl Group | Addition reactions, Polymerization, Metathesis | Introduction of new functional groups, polymer synthesis. |
| Bromo Group | Cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) | Synthesis of complex molecules, materials science. |
Potential in Advanced Material Design and Functional Polymers
Substituted phenols are important building blocks for the synthesis of advanced materials and functional polymers. mdpi.comrsc.org The unique combination of functional groups in this compound makes it an attractive monomer for the development of new polymeric materials with tailored properties.
The presence of the allyl group allows for polymerization through various mechanisms, including free radical, cationic, and ring-opening metathesis polymerization (ROMP). This could lead to the formation of polymers with a polyolefin backbone and pendant substituted phenyl groups. The properties of these polymers, such as their thermal stability, mechanical strength, and refractive index, can be tuned by controlling the polymer's molecular weight and architecture.
Furthermore, the bromine atom can be utilized for post-polymerization modification, allowing for the introduction of additional functionalities along the polymer chain. This could be used to create functional materials for applications such as sensors, membranes, or coatings. The phenolic hydroxyl group can also participate in polymerization reactions, for example, in the formation of phenoxy resins or polyethers.
The potential of this compound as a flame retardant additive in polymers is another area worth investigating. The presence of bromine is known to impart flame retardant properties, and the phenolic structure can contribute to char formation, which further inhibits combustion.
Green Chemistry Approaches in the Synthesis and Application of Substituted Phenols
The principles of green chemistry are becoming increasingly important in chemical synthesis and manufacturing. mgesjournals.com Future research on this compound should prioritize the development of environmentally benign synthetic methods and applications.
In terms of synthesis, this includes the use of renewable starting materials, the development of catalytic reactions that minimize waste, and the use of greener solvents. rsc.orgresearchgate.net For example, exploring biocatalytic approaches for the synthesis of this compound could offer a more sustainable alternative to traditional chemical methods.
In terms of applications, the use of this compound as a building block for biodegradable polymers or as a component in sustainable materials would be a significant contribution to green chemistry. rsc.org For instance, lignin, a natural polyphenol, is being explored as a green alternative to phenol in resin synthesis. rsc.org Similarly, designing polymers from this compound that can be easily recycled or degraded would be a key research goal.
The development of green analytical methods for the detection and quantification of this compound and its derivatives in various matrices is also an important aspect of a sustainable research program. This would involve minimizing the use of hazardous reagents and solvents in analytical procedures.
Q & A
Basic Research Questions
Q. What are the standard analytical techniques for confirming the molecular structure of 2-Allyl-6-bromo-4-ethylphenol post-synthesis?
- Methodological Answer : The compound’s structure is typically confirmed using a combination of , , and high-resolution mass spectrometry (HRMS). For example, ^1 \text{H NMR can identify allyl protons (δ 5.8–6.2 ppm as multiplet) and ethyl groups (δ 1.2–1.5 ppm as triplet), while HRMS provides exact mass confirmation. X-ray crystallography is recommended for absolute stereochemical validation, using programs like SHELXL for refinement .
Q. Which solvents are optimal for crystallizing this compound to obtain high-quality single crystals?
- Methodological Answer : Slow evaporation in mixed solvents (e.g., dichloromethane/hexane or ethyl acetate/petroleum ether) at 4°C is effective. Polar aprotic solvents like acetone may induce decomposition, while halogenated solvents stabilize bromine-containing aromatic systems. Crystal quality should be assessed using ORTEP-3 for thermal ellipsoid visualization .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound during allylation?
- Methodological Answer : Kinetic control via low-temperature (−10°C) allylation under argon minimizes side reactions. Catalytic Lewis acids (e.g., AlCl) enhance regioselectivity. Reaction progress should be monitored by TLC (silica gel, hexane:ethyl acetate 8:2). Post-reaction quenching with ice-cold NHCl and extraction with ethyl acetate improves purity .
Q. What strategies resolve discrepancies between observed shifts and computational predictions for this compound?
- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Use temperature-dependent NMR (VT-NMR) to assess dynamic effects. Compare experimental data with DFT calculations (e.g., B3LYP/6-311+G(d,p)) incorporating solvent models (PCM). Cross-validate with and NOESY for spatial correlations .
Q. How does crystal packing influence the compound’s solubility and thermal stability?
- Methodological Answer : Analyze Hirshfeld surfaces via CrystalExplorer to identify dominant intermolecular interactions (e.g., Br···H or π-π stacking). Thermogravimetric analysis (TGA) under nitrogen reveals decomposition thresholds (typically >200°C for bromophenols). Solubility parameters (Hansen solubility spheres) can be modeled using molecular dynamics simulations .
Q. What advanced spectroscopic methods characterize the electronic effects of the bromine substituent?
- Methodological Answer : Ultraviolet-visible (UV-Vis) spectroscopy with TD-DFT calculations identifies bromine’s hyperchromic effects. X-ray photoelectron spectroscopy (XPS) quantifies Br 3d binding energy (~70 eV). Raman spectroscopy coupled with density functional theory (DFT) maps vibrational modes of the C-Br bond .
Q. How can conflicting bioactivity data from antimicrobial assays be reconciled?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., broth microdilution vs. agar diffusion). Standardize protocols using CLSI guidelines. Perform dose-response curves (IC) with positive controls (e.g., ciprofloxacin). Use principal component analysis (PCA) to correlate structural features (e.g., logP, H-bond donors) with activity .
Data Analysis & Computational Integration
Q. What computational tools predict the regioselectivity of electrophilic substitution in this compound?
- Methodological Answer : Fukui functions (dual descriptor) in Gaussian 16 identify electrophilic sites. Natural Bond Orbital (NBO) analysis quantifies hyperconjugative interactions (e.g., allyl group’s electron donation). Molecular electrostatic potential (MEP) maps visualize charge distribution .
Q. How can crystallographic data from twinned crystals be refined accurately?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
